6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid
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Overview
Description
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] is an organic compound that features a cyclohexene ring substituted with carboxylic acid groups and a hydrazide derivative of trimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] typically involves the following steps:
Preparation of 4-cyclohexene-1,2-dicarboxylic acid: This can be achieved through the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis to yield the desired dicarboxylic acid.
Formation of the hydrazide: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with hydrazine to form the hydrazide derivative.
Coupling reaction: The hydrazide derivative is then coupled with 4-cyclohexene-1,2-dicarboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form corresponding diols or ketones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include cyclohexene diols or cyclohexanone derivatives.
Reduction: Products may include cyclohexanol derivatives.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethoxybenzoyl moiety may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexene-1,2-dicarboxylic acid: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzoic acid hydrazide: Shares the hydrazide functional group and trimethoxybenzoyl moiety.
Uniqueness
4-Cyclohexene-1,2-dicarboxylic acid, mono[2-(3,4,5-trimethoxybenzoyl)hydrazide] is unique due to the combination of the cyclohexene ring with the hydrazide derivative of trimethoxybenzoic acid. This structural combination imparts distinct chemical properties and potential biological activities not found in the individual components.
Properties
Molecular Formula |
C18H22N2O7 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H22N2O7/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(23)24/h4-5,8-9,11-12H,6-7H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
DPMRZNFQMHZCNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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